![molecular formula C7H11NO B3352366 (S)-1-(5-Methylfuran-2-yl)ethanamine CAS No. 473733-26-5](/img/structure/B3352366.png)
(S)-1-(5-Methylfuran-2-yl)ethanamine
Overview
Description
“(S)-1-(5-Methylfuran-2-yl)ethanamine” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “5-Methyl” indicates that there is a methyl group (CH3) attached to the 5th position of the furan ring. The “(S)-1-” denotes the stereochemistry of the ethanamine part of the molecule, indicating that it is on the first carbon of the ethanamine and it has the (S) configuration .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 5-membered furan ring with a methyl group at the 5th position and an ethanamine group with (S) configuration . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, which is an aromatic system, and the amine group, which is a basic functional group . The methyl group at the 5th position might influence the reactivity of the furan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan ring could contribute to its aromaticity and potentially its UV/visible absorption properties . The amine group could influence its solubility in water and its basicity .Mechanism of Action
Future Directions
properties
IUPAC Name |
(1S)-1-(5-methylfuran-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWUTPKFVOPDCL-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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